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molecular formula C9H5BrN2O4 B8534876 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one

6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one

Cat. No. B8534876
M. Wt: 285.05 g/mol
InChI Key: OQYIEPWWRAFUNH-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

A suspension of 6-bromo-4-hydroxycarbostyril (2.23g, 0.0093 mole) in glacial acetic acid (15 ml) was swirled during the addition of concentrated nitric acid (2.5 ml, d, 1.42). On heating at 100° C for several minutes a thick yellow solid separated. After cooling, ethanol (40 ml) was added and the mixture filtered and the solid washed free of nitric acid with ethanol. Drying in vacuo over P2O5 gave the title compound, m.p. 231°-4° C (d). (Found; C, 37.83; H, 1.74; N, 9.77; Br, 28.33; C9H5N2BrO4 requires; C, 37.92; H, 1.77; N, 9.83; Br, 28.03%).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[OH:13].[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([N+:14]([O-:16])=[O:15])=[C:5]2[OH:13]

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
BrC=1C=C2C(=CC(NC2=CC1)=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
ethanol (40 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
the solid washed free of nitric acid with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying in vacuo over P2O5

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(NC2=CC1)=O)[N+](=O)[O-])O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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